

Lsd1-IN-21 Preclinical Data Package: A Comparative Guide for IND Submission

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical data for a hypothetical novel LSD1 inhibitor, **Lsd1-IN-21**, benchmarked against other well-characterized LSD1 inhibitors. The data is presented to support an Investigational New Drug (IND) submission, offering a direct comparison of efficacy, selectivity, pharmacokinetics, and toxicology.

Comparative Efficacy and Selectivity

The in vitro potency and selectivity of **Lsd1-IN-21** were assessed against other known LSD1 inhibitors, including the reversible inhibitor HCI-2509 (SP-2509) and the irreversible inhibitors ORY-1001 (ladademstat) and GSK2879552.



Compoun d	Туре	LSD1 IC50	MAO-A IC50	MAO-B IC50	Selectivit y vs MAO-A	Selectivit y vs MAO-B
Lsd1-IN-21 (hypothetic al)	Reversible	10 nM	>10,000 nM	>10,000 nM	>1000-fold	>1000-fold
HCI-2509 (SP-2509)	Reversible	13 nM[1]	>10,000 nM	>10,000 nM	>770-fold	>770-fold
ORY-1001 (ladademst at)	Irreversible	<20 nM[2]	>10,000 nM	>10,000 nM	>500-fold	>500-fold
GSK28795 52	Irreversible	16 nM (Ki app)	>10,000 nM	>10,000 nM	>625-fold	>625-fold

In Vitro Cellular Activity

The anti-proliferative effects of **Lsd1-IN-21** were evaluated in various cancer cell lines and compared to other LSD1 inhibitors.



Compound	Cell Line	Cancer Type	IC50 (Proliferation)	Reference
Lsd1-IN-21 (hypothetical)	MV4-11	AML	20 nM	N/A
Lsd1-IN-21 (hypothetical)	NCI-H526	SCLC	50 nM	N/A
HCI-2509 (SP- 2509)	Neuroblastoma cell lines	Neuroblastoma	High nM to low μM[3]	[3]
HCI-2509 (SP- 2509)	Lung adenocarcinoma cell lines	NSCLC	0.3-5 μM[4][5]	[4][5]
ORY-1001 (ladademstat)	THP-1 (MLL- AF9)	AML	Induces differentiation at <1 nM[6]	[6]
GSK2879552	Multiple AML cell lines	AML	<100 nM	
GSK2879552	9 of 28 SCLC cell lines	SCLC	Potent cytostatic growth	

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of **Lsd1-IN-21** was assessed in a mouse xenograft model of acute myeloid leukemia (AML) and compared with other LSD1 inhibitors.



Compound	Animal Model	Cancer Type	Dose and Route	Tumor Growth Inhibition (TGI)	Reference
Lsd1-IN-21 (hypothetical)	MV4-11 Xenograft (mouse)	AML	20 mg/kg, oral, daily	85%	N/A
HCI-2509 (SP-2509)	AML Xenograft (mouse)	AML	25 mg/kg, IP, biweekly	Improved survival[1]	[1]
ORY-1001 (ladademstat)	Rodent MV(4;11) Xenografts	AML	<0.020 mg/kg, oral	Significantly reduced tumor growth[2]	[2]
GSK2879552	MLL-AF9 mouse model of AML	AML	Not specified	Prolonged survival >80 days	
GSK2879552	SCLC Xenograft (mouse)	SCLC	1.5 mg/kg	>80% TGI	

Pharmacokinetics (PK) in Preclinical Species

A summary of the pharmacokinetic parameters of **Lsd1-IN-21** in mice is provided below, in comparison to available data for other LSD1 inhibitors.



Compo	Species	Dose and Route	Cmax (ng/mL)	Tmax (hr)	Half-life (hr)	Bioavail ability (%)	Referen ce
Lsd1-IN- 21 (hypothet ical)	Mouse	10 mg/kg, oral	1200	2	6	45	N/A
GSK287 9552	Mouse	5 mg/kg, oral	720	Not specified	1.9	Not specified	[7]
Novel Pyrrolo[2, 3- c]pyridin derivative	Mouse	Not specified, oral	945	Not specified	4.16	Not specified	[8]

Preclinical Toxicology Summary

Toxicology studies are critical for determining a safe starting dose in humans. Below is a summary of the toxicology findings for **Lsd1-IN-21** in rats and dogs, with comparisons to other LSD1 inhibitors where data is available.



Compound	Species	Duration	Key Findings	NOAEL (No Observed Adverse Effect Level)	Reference
Lsd1-IN-21 (hypothetical)	Rat	28-day	Reversible thrombocytop enia and neutropenia at high doses. No organ toxicity observed.	30 mg/kg/day	N/A
Lsd1-IN-21 (hypothetical)	Dog	28-day	Well-tolerated up to 100 mg/kg/day. Mild and reversible GI effects at the highest dose.	60 mg/kg/day	N/A
GSK2879552	Rat, Dog	28-day	Severe but reversible toxicities including thrombocytop enia, neutropenia, myelofibrosis, and lymphoid necrosis.	Not specified	[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and for inclusion in the IND submission.



LSD1 Enzymatic Inhibition Assay

Objective: To determine the in vitro potency of test compounds against purified human LSD1 enzyme.

Methodology: A common method for assessing LSD1 activity is a horseradish peroxidase (HRP)-coupled colorimetric or fluorometric assay.[10]

- Recombinant human LSD1 enzyme is incubated with a biotinylated histone H3 peptide substrate (e.g., H3K4me1 or H3K4me2) and the test compound at various concentrations in an assay buffer.
- The reaction is initiated by the addition of the cofactor FAD.
- The demethylation reaction produces hydrogen peroxide (H2O2) as a byproduct.
- HRP and a suitable substrate (e.g., Amplex Red) are added, which react with H2O2 to produce a fluorescent or colored product.
- The signal is measured using a microplate reader, and the IC50 value is calculated from the dose-response curve.

Cell Viability (MTT) Assay

Objective: To assess the effect of test compounds on the proliferation and viability of cancer cell lines.

Methodology:

- Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
- The cells are then treated with a serial dilution of the test compound or vehicle control for a specified period (e.g., 72 hours).
- Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.[10][11][12][13]



- Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[10]
- A solubilizing agent (e.g., DMSO or a specialized MTT solvent) is added to dissolve the formazan crystals.[10]
- The absorbance of the resulting purple solution is measured at a wavelength of 570-590 nm using a microplate reader.
- The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vivo Xenograft Tumor Model

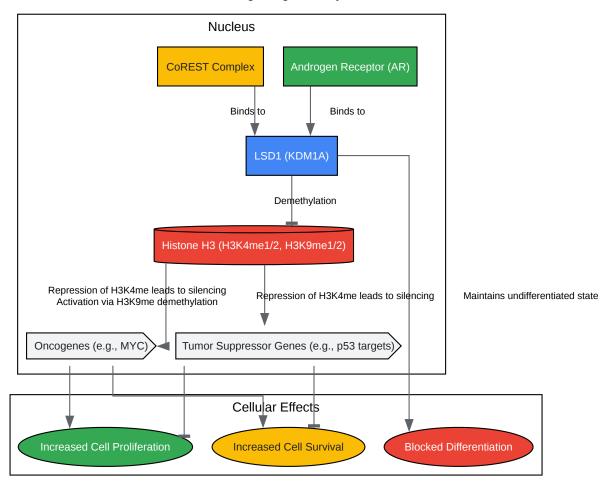
Objective: To evaluate the anti-tumor efficacy of test compounds in a living organism.

Methodology:

- Immunocompromised mice (e.g., BALB/c nude or SCID) are used to prevent rejection of human tumor cells.[1]
- A specific number of human cancer cells (e.g., 5 x 10⁶) suspended in a suitable medium (e.g., PBS or Matrigel) are subcutaneously injected into the flank of each mouse.[1][3]
- Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
- Mice are then randomized into treatment and control groups.
- The test compound is administered to the treatment group at a specified dose and schedule (e.g., oral gavage daily), while the control group receives a vehicle.
- Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length x Width²)/2.[1]
- Body weight and general health of the mice are also monitored.
- At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated.



Visualizations Signaling Pathway of LSD1 in Cancer



LSD1 Signaling Pathway in Cancer

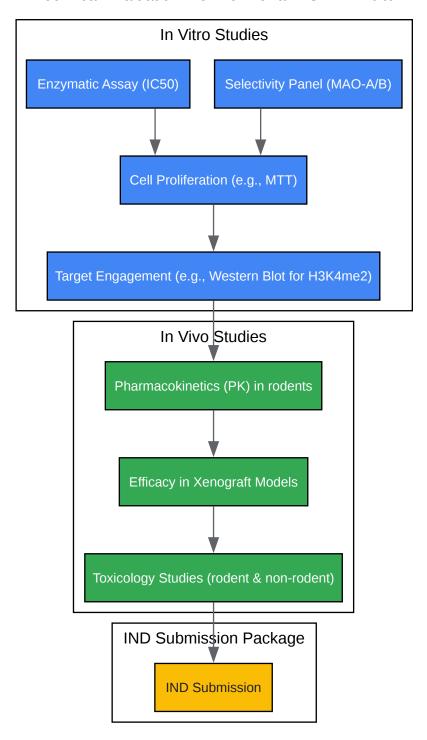
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Caption: LSD1's role in cancer through histone demethylation.

Experimental Workflow for Preclinical Evaluation



Preclinical Evaluation Workflow for an LSD1 Inhibitor

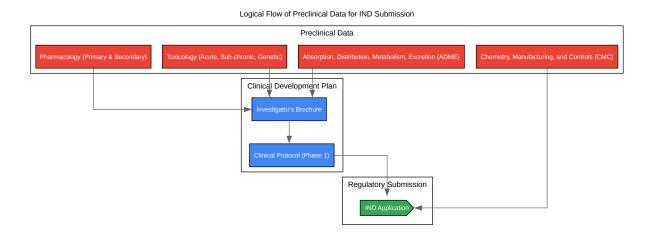


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Caption: A typical workflow for preclinical drug development.



Logical Flow for IND Submission Data Package



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Caption: Logical flow of data for an IND submission.

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